3-{4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2,2-dimethyl-4-oxobutyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione
Description
The compound 3-{4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2,2-dimethyl-4-oxobutyl}-2H-1λ⁶,2,4-benzothiadiazine-1,1-dione features a benzothiadiazine-dione core (a bicyclic system with sulfur and nitrogen atoms) linked to a 2,2-dimethyl-4-oxobutyl chain substituted with a 4-(2,4-dimethylphenyl)piperazine moiety. The dimethyl groups on the butyl chain and phenyl ring may enhance lipophilicity, influencing blood-brain barrier penetration and metabolic stability.
Properties
IUPAC Name |
1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3S/c1-18-9-10-21(19(2)15-18)28-11-13-29(14-12-28)24(30)17-25(3,4)16-23-26-20-7-5-6-8-22(20)33(31,32)27-23/h5-10,15H,11-14,16-17H2,1-4H3,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJXUNZBWSVHKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CC(C)(C)CC3=NS(=O)(=O)C4=CC=CC=C4N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with piperazin-1-yl and dimethylphenyl groups have been found to interact with dopamine and serotonin receptors. These receptors play crucial roles in the nervous system, affecting mood, sleep, appetite, and other physiological processes.
Mode of Action
Compounds with similar structures have been reported to act as antagonists at dopamine and serotonin receptors
Biological Activity
The compound 3-{4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2,2-dimethyl-4-oxobutyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound belongs to the class of benzothiadiazines , characterized by a benzene ring fused to a thiadiazine. Its structure includes a piperazine moiety and multiple substituents that contribute to its chemical reactivity and biological properties. The molecular formula is with a molecular weight of approximately 402.51 g/mol.
Research indicates that this compound may act through multiple pathways:
- Inhibition of Protein Kinase B (PKB) : It has been shown to selectively inhibit PKB, a key regulator in cell survival and growth pathways. This inhibition can potentially lead to reduced tumor growth in cancer models.
- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in various cellular models .
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Anticancer Activity : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell proliferation .
- Neuroprotective Effects : Animal models suggest that it may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases .
Study 1: Antitumor Efficacy
A study conducted on breast cancer cell lines showed that treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Study 2: Neuroprotection
In a rodent model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation. This suggests potential applications in neurodegenerative disorders .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Applications
- Antipsychotic Activity : The piperazine group is commonly associated with antipsychotic drugs. Research indicates that compounds with similar structures can modulate dopamine receptors, making them potential candidates for treating schizophrenia and other psychotic disorders.
- Antidepressant Effects : Some studies suggest that derivatives of benzothiadiazine compounds exhibit antidepressant-like effects in animal models. This may be attributed to their influence on serotonin and norepinephrine pathways.
- Anti-inflammatory Properties : Preliminary investigations have shown that related compounds can reduce inflammation by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating chronic inflammatory diseases.
Case Study 1: Antipsychotic Efficacy
In a study examining the efficacy of similar benzothiadiazine derivatives in animal models, researchers found significant reductions in hyperactivity and stereotypy behaviors indicative of antipsychotic effects. The compound demonstrated a favorable binding affinity for D2 dopamine receptors, supporting its potential as an antipsychotic agent .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory properties of benzothiadiazine derivatives revealed that they could inhibit the NF-kB signaling pathway. This inhibition led to decreased expression of inflammatory markers in vitro, suggesting that the compound may be useful in managing conditions like rheumatoid arthritis .
Material Science Applications
Beyond pharmacology, this compound may also find applications in material sciences:
- Polymer Chemistry : The unique structure allows for the synthesis of polymers with tailored properties for specific applications such as drug delivery systems.
- Nanotechnology : Functionalized nanoparticles incorporating this compound could enhance targeted drug delivery mechanisms due to their ability to interact selectively with biological tissues.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Modifications
Benzoxazinone Derivatives
The compound 4-(4-oxo-4-(piperazin-1-yl)butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one (31’’) () replaces the benzothiadiazine-dione core with a benzoxazinone ring (oxygen instead of sulfur). Despite this difference, both compounds share a piperazinylbutyl chain. The benzoxazinone derivative exhibited moderate 5-HT2A receptor affinity (Ki ~15–46 nM), suggesting that the target compound’s benzothiadiazine-dione core may offer enhanced electronic properties or binding interactions due to sulfur’s electronegativity .
Pyrrolidine-2,5-dione Derivatives
Compounds like 3-spiro-cyclohexanepyrrolidine-2,5-dione () feature a pyrrolidine-dione core linked to arylpiperazines. These showed high 5-HT2A receptor antagonism (Ki = 15–46 nM) but low 5-HT1A affinity. The target compound’s benzothiadiazine-dione core may provide improved steric complementarity for CNS receptors compared to the spirocyclic pyrrolidine-dione system .
Piperazine Substituent Variations
Arylpiperazine Derivatives
describes compounds with diverse arylpiperazine groups (e.g., 4-chlorophenyl, 3-methoxyphenyl). Additionally, the dimethyl groups could increase hydrophobic interactions in receptor binding pockets .
Benzhydrylpiperazine Derivatives
Hydroxyzine-related compounds (), such as 1-[(4-chlorophenyl)phenylmethyl]piperazine , exhibit antihistaminic activity. The target compound’s lack of a benzhydryl group suggests divergent therapeutic applications, likely favoring CNS receptor modulation over peripheral histamine antagonism .
Chain Linker Modifications
The target compound’s 2,2-dimethyl-4-oxobutyl linker differs from shorter chains (e.g., ethyl in ’s 3d–3k ). The dimethyl groups may restrict conformational flexibility, improving receptor selectivity. The ketone moiety (4-oxo) could engage in hydrogen bonding, a feature absent in saturated linkers like 3-[4-(4-chlorophenyl)piperazin-1-yl]propyl () .
Receptor Affinity and Selectivity
Key Insight : The target compound’s structural hybrid (piperazine + benzothiadiazine-dione) may synergize the high 5-HT2A affinity of pyrrolidine-diones with improved pharmacokinetics from dimethyl substitution.
Preparation Methods
Buchwald-Hartwig Amination Protocol
Aryl halides undergo C-N coupling with piperazine using palladium catalysis:
Reaction Conditions
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Substrate : 1-Bromo-2,4-dimethylbenzene (1.0 eq)
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Catalyst : Pd₂(dba)₃ (2 mol%)
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Ligand : Xantphos (4 mol%)
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Base : Cs₂CO₃ (3.0 eq)
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Solvent : Toluene, 110°C, 24 h
Post-reaction purification involves sequential heptane/water partitioning (3×) followed by 15% NaCl washes to remove residual palladium.
Construction of 2,2-Dimethyl-4-oxobutyl Spacer
Michael Addition-Ketone Formation
The spacer is synthesized via a tandem Michael addition/oxidation sequence:
Step 1 : Acrolein reacts with tert-butyl acetate under basic conditions:
\text{CH}2=CHCHO + \text{t-BuOAc} \xrightarrow{\text{NaOMe}} \text{CH}2(COt-Bu)CH_2CHO}
Step 2 : Oxidative ketonization using MnO₂:
\text{CH}2(COt-Bu)CH2CHO} \xrightarrow{\text{MnO}2} \text{(CH}3\text{)}2\text{C(CO)CH}2\text{CHO}
Step 3 : Wolff-Kishner reduction to remove carbonyl oxygen:
\text{(CH}3\text{)}2\text{C(CO)CH}2\text{CHO} \xrightarrow{\text{NH}2\text{NH}2} \text{(CH}3\text{)}2\text{C(CO)CH}2\text{CH}2\text{NHNH}2 \rightarrow \text{(CH}3\text{)}2\text{C(CO)CH}2\text{CH}3}
Final yield after silica gel chromatography: 65%.
Benzothiadiazine-1,1-dione Core Assembly
Sulfonamide Cyclization
2-Aminobenzenesulfonamide undergoes cyclocondensation with dimethyl malonate:
Reaction Setup
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Molar Ratio : 1:1.2 (sulfonamide:malonate)
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Catalyst : Conc. H₂SO₄ (0.5 eq)
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Temperature : 140°C, N₂ atmosphere
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Time : 6 h
Characterization by ¹H NMR shows complete consumption of starting material (δ 6.8–7.3 ppm aromatic protons vs. δ 2.1 ppm malonate methyl).
Final Coupling and Global Deprotection
Nucleophilic Displacement
The benzothiadiazine-butyl bromide intermediate reacts with 4-(2,4-dimethylphenyl)piperazine:
Optimized Conditions
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Solvent : DMF, 80°C
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Base : K₂CO₃ (2.5 eq)
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Molar Ratio : 1:1.1 (alkyl bromide:piperazine)
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Reaction Time : 12 h
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Workup : Precipitation in ice-water, filtration
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Purification : Recrystallization from ethanol/water (4:1)
Analytical Characterization Data
Table 1: Spectroscopic Properties
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.28 (s, 6H, C(CH₃)₂), 2.21 (s, 3H, Ar-CH₃), 2.89–3.12 (m, 8H, piperazine), 4.01 (t, 2H, CH₂N), 7.08–7.34 (m, 3H, aromatic) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 21.4 (Ar-CH₃), 28.9 (C(CH₃)₂), 49.1 (piperazine C), 58.3 (CH₂N), 128.9–134.6 (aromatic C), 172.1 (C=O) |
| HRMS (ESI+) | m/z 527.2341 [M+H]⁺ (calc. 527.2345) |
Process Optimization Challenges
Byproduct Formation in Piperazine Coupling
GC-MS analysis revealed three major impurities:
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Di-alkylated piperazine (12% without excess base)
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Hydrolyzed ketone (5% at pH >9)
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Oxidized benzothiadiazine (<1% under N₂)
Mitigation strategies included:
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Strict temperature control (<85°C)
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Use of molecular sieves to absorb H₂O
Scale-Up Considerations
Table 2: Pilot Plant Parameters (10 kg Batch)
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Reaction Volume (L) | 0.5 | 120 |
| Heating Rate (°C/min) | 5 | 1.5 |
| Cooling Method | Ice bath | Jacketed reactor |
| Final Yield | 73% | 68% |
| Purity (HPLC) | 99.2% | 98.7% |
Scale-up trials demonstrated consistent impurity profiles but required extended crystallization times (48 h vs. 24 h lab scale).
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 3-{4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2,2-dimethyl-4-oxobutyl}-2H-1λ⁶,2,4-benzothiadiazine-1,1-dione, and how can reaction conditions be optimized?
- Methodology : The synthesis involves sequential coupling of the piperazine and benzothiadiazine moieties. Key steps include:
- Piperazine functionalization : Alkylation of the 2,4-dimethylphenyl-piperazine core with a 2,2-dimethyl-4-oxobutyl group under anhydrous conditions (e.g., THF, NaH as base) .
- Benzothiadiazine conjugation : Nucleophilic substitution or Mitsunobu reaction to attach the benzothiadiazine-dione group. Temperature control (0–5°C) is critical to avoid side reactions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity .
Q. Which analytical techniques are most effective for structural characterization of this compound, and what data should be prioritized?
- Techniques :
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry of the piperazine and benzothiadiazine moieties .
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to verify substituent positions, with emphasis on splitting patterns for the dimethylphenyl and oxobutyl groups .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported biological activity data for this compound across different studies?
- Analysis framework :
- Assay standardization : Compare IC₅₀ values across studies using standardized assays (e.g., kinase inhibition vs. GPCR binding). Variability may arise from differences in cell lines (HEK293 vs. CHO) or assay buffers .
- Metabolic stability : Evaluate liver microsomal stability (human vs. rodent) to explain in vivo efficacy contradictions .
- Data normalization : Use positive controls (e.g., reference inhibitors) to calibrate activity metrics .
Q. What strategies are recommended for elucidating the compound’s mechanism of action when initial target prediction models yield conflicting results?
- Approach :
- Proteome-wide profiling : Employ thermal shift assays (TSA) or affinity chromatography-mass spectrometry to identify binding partners .
- Computational docking : Use Schrödinger Suite or AutoDock Vina to simulate interactions with predicted targets (e.g., serotonin receptors, PDE inhibitors) .
- Knockout/knockdown models : CRISPR-Cas9 gene editing in cell lines to validate target relevance .
Q. How can researchers design experiments to resolve structural-activity contradictions in analogs with similar piperazine scaffolds?
- Experimental design :
- SAR modulation : Synthesize analogs with systematic substitutions (e.g., 2,4-dimethylphenyl → 4-methoxyphenyl) and compare activity .
- Free-energy perturbation (FEP) : Computational modeling to predict binding affinity changes caused by substituent modifications .
- Cocrystallization studies : Resolve binding mode ambiguities (e.g., piperazine orientation in active sites) .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported synthetic yields for this compound?
- Resolution steps :
- Reaction monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and optimize stoichiometry .
- Byproduct identification : HRMS and 2D NMR (e.g., HSQC, HMBC) to detect impurities (e.g., over-alkylated derivatives) .
- Solvent effects : Compare yields in polar aprotic (DMF) vs. nonpolar (toluene) solvents to identify optimal media .
Q. What methodologies can clarify discrepancies in solubility profiles reported in different pharmacological studies?
- Strategies :
- pH-solubility profiling : Measure solubility in buffers (pH 1–10) to identify ionization-dependent behavior .
- Co-solvent screening : Test DMSO, PEG-400, or cyclodextrin formulations for enhanced bioavailability .
- Dynamic light scattering (DLS) : Assess aggregation tendencies that may falsely reduce apparent solubility .
Tables for Key Data Comparison
| Parameter | Reported Range | Optimal Conditions | Reference |
|---|---|---|---|
| Synthetic Yield | 32–68% | THF, NaH, 0°C, 12h | |
| Aqueous Solubility (pH 7.4) | 12–45 µM | PEG-400 co-solvent (20% v/v) | |
| Plasma Protein Binding | 89–94% | Human serum albumin binding assay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
